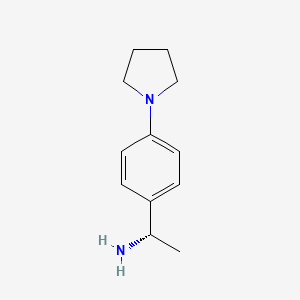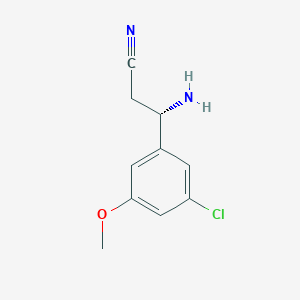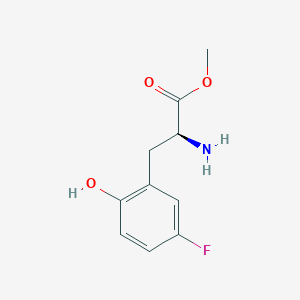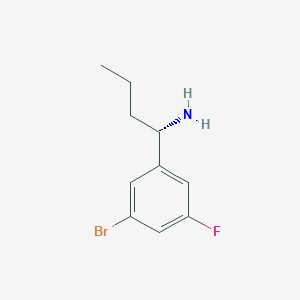
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: benzylamine , is an organic compound with the chemical formula C₁₀H₁₅N. It features a benzene ring attached to a primary amine group via an ethyl chain. The compound’s systematic name reflects its stereochemistry, where the “1S” designation indicates the absolute configuration of the chiral center.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes lead to benzylamine:
Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.
Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.
Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.
b. Industrial Production
Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.
Analyse Des Réactions Chimiques
Benzylamine participates in various reactions:
Oxidation: Oxidation of benzylamine yields benzaldehyde.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Reduction: Benzylamine can be reduced to benzyl alcohol. Common reagents include hydrogen peroxide (for oxidation), alkyl halides (for substitution), and reducing agents (for reduction).
Applications De Recherche Scientifique
Benzylamine finds applications across disciplines:
Chemistry: As a versatile building block, it contributes to the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Benzylamine derivatives serve as ligands for receptors and enzymes.
Medicine: Some antihistamines and antihypertensive drugs contain benzylamine moieties.
Industry: Benzylamine is used in the production of dyes, resins, and rubber chemicals.
Mécanisme D'action
Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Benzylamine stands out due to its simple structure and diverse applications. Similar compounds include phenethylamine, aniline, and other primary amines.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1 |
Clé InChI |
OCZYPQZGADEYRH-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)







![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)


